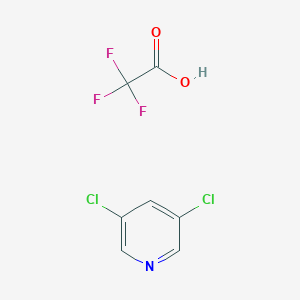
3,5-Dichloropyridine;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloropyridine;2,2,2-trifluoroacetic acid is a compound that combines two distinct chemical entities: 3,5-Dichloropyridine and 2,2,2-trifluoroacetic acid. 3,5-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N, known for its use in various chemical reactions and industrial applications . 2,2,2-trifluoroacetic acid, on the other hand, is a strong organic acid with the molecular formula C2HF3O2, commonly used as a reagent in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dichloropyridine can be synthesized through various methods, including the chlorination of pyridine derivatives. One common method involves the reaction of pyridine with chlorine gas under controlled conditions . Another approach is the use of pyridine-N-oxides, which can be chlorinated to yield 3,5-Dichloropyridine .
2,2,2-trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
化学反应分析
Types of Reactions
3,5-Dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
2,2,2-trifluoroacetic acid is known for its strong acidic properties and can participate in:
Esterification Reactions: It reacts with alcohols to form esters.
Deprotection Reactions: It is used to remove protecting groups in organic synthesis.
Common Reagents and Conditions
For 3,5-Dichloropyridine: Common reagents include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions.
For 2,2,2-trifluoroacetic acid: It is often used with alcohols and other organic compounds in esterification and deprotection reactions.
Major Products Formed
From 3,5-Dichloropyridine: Products include substituted pyridines and coupled aromatic compounds.
From 2,2,2-trifluoroacetic acid: Products include esters and deprotected organic molecules.
科学研究应用
3,5-Dichloropyridine and 2,2,2-trifluoroacetic acid have diverse applications in scientific research:
Chemistry: 3,5-Dichloropyridine is used as an intermediate in the synthesis of various organic compounds.
Biology: These compounds are used in the development of pharmaceuticals and agrochemicals.
Medicine: 3,5-Dichloropyridine derivatives are explored for their potential therapeutic properties.
Industry: Both compounds are used in the production of fine chemicals and materials
作用机制
The mechanism of action of 3,5-Dichloropyridine involves its ability to undergo substitution and coupling reactions, making it a versatile intermediate in organic synthesis . 2,2,2-trifluoroacetic acid exerts its effects through its strong acidic properties, enabling it to participate in esterification and deprotection reactions .
相似化合物的比较
Similar Compounds
2,3-Dichloropyridine: Another chlorinated pyridine with similar reactivity.
2,6-Dichloropyridine: Differently substituted pyridine with distinct chemical properties.
Trifluoroacetic Anhydride: A related compound used in similar reactions as 2,2,2-trifluoroacetic acid.
Uniqueness
3,5-Dichloropyridine is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis . 2,2,2-trifluoroacetic acid is distinguished by its strong acidity and versatility as a reagent in various chemical reactions .
属性
CAS 编号 |
89937-09-7 |
|---|---|
分子式 |
C7H4Cl2F3NO2 |
分子量 |
262.01 g/mol |
IUPAC 名称 |
3,5-dichloropyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H3Cl2N.C2HF3O2/c6-4-1-5(7)3-8-2-4;3-2(4,5)1(6)7/h1-3H;(H,6,7) |
InChI 键 |
AHJZTIQWZACDFS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1Cl)Cl.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


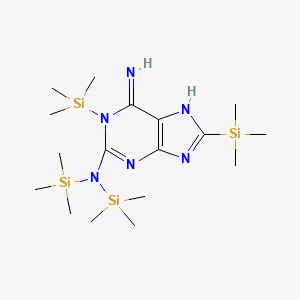
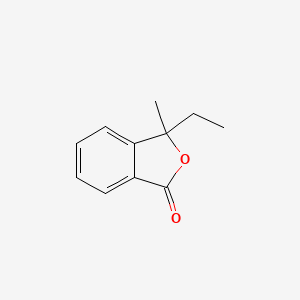
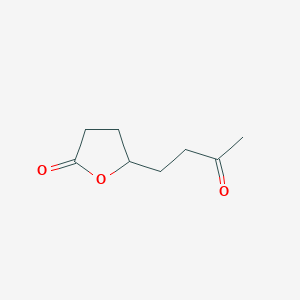
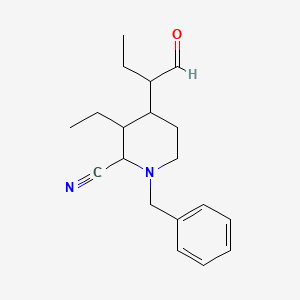
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
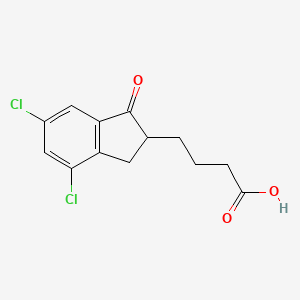
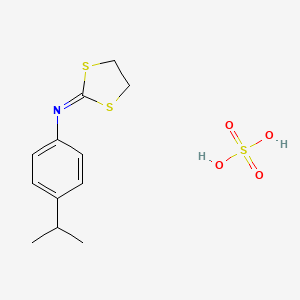
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
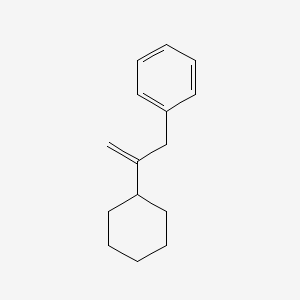
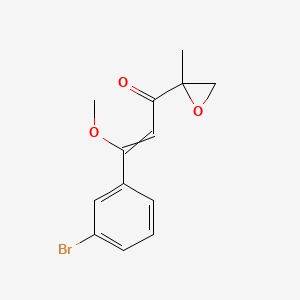
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
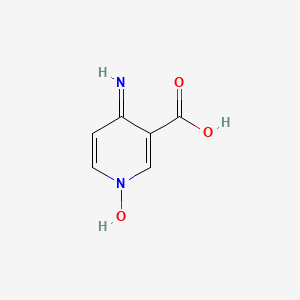
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
